2-oxo-2H-chromene-3-carboxamide
CAS No.: 1846-78-2
Cat. No.: VC21298513
Molecular Formula: C10H7NO3
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1846-78-2 |
---|---|
Molecular Formula | C10H7NO3 |
Molecular Weight | 189.17 g/mol |
IUPAC Name | 2-oxochromene-3-carboxamide |
Standard InChI | InChI=1S/C10H7NO3/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H2,11,12) |
Standard InChI Key | XMQOBGDXGQSRID-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N |
Introduction
2-Oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. It is specifically classified as an amide due to the presence of a carboxamide functional group, which plays a crucial role in its chemical behavior and biological interactions. This compound has garnered significant attention in medicinal chemistry, particularly for its potential applications in developing anti-inflammatory and antimicrobial agents.
Biological Activity and Applications
2-Oxo-2H-chromene-3-carboxamide exhibits potential biological activities, including anti-inflammatory and antimicrobial effects. Its mechanism of action may involve the inhibition of enzymes involved in inflammatory pathways, although the exact molecular targets remain under investigation. In addition to its medicinal applications, chromene derivatives like this compound can be versatile intermediates for synthesizing a wide range of derivatives useful in various fields.
Research Findings and Future Directions
Recent studies have highlighted the importance of chromene derivatives in medicinal chemistry. For instance, compounds with similar structures have shown promising results as anti-austerity agents in cancer research and as selective inhibitors of human monoamine oxidase B (hMAO-B) . The versatility of these compounds in forming derivatives with novel properties underscores their potential for future drug development.
Comparison of Chromene Derivatives
Compound Name | Molecular Formula | Molecular Weight | Potential Applications |
---|---|---|---|
2-Oxo-2H-chromene-3-carboxamide | C10H7NO3 | 191.17 g/mol | Anti-inflammatory, antimicrobial |
4-Methyl-2-oxo-2H-chromene-3-carboxamide | C11H9NO3 | 203.19 g/mol | Various derivatives for medicinal use |
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | - | - | Anti-austerity agent, potential anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume